molecular formula C14H23N3O3S B2877397 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 2176069-93-3

4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2877397
CAS No.: 2176069-93-3
M. Wt: 313.42
InChI Key: WABQVESUNBXDKU-UHFFFAOYSA-N
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Description

4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole (CAS 2176069-93-3) is a chemical compound with the molecular formula C14H23N3O3S and a molecular weight of 313.42 g/mol . This diazepane-sulfonyl derivative is offered as a high-purity screening compound for use in drug discovery and pharmaceutical research, particularly in the development of novel small-molecule therapeutics . The compound features a 1,4-diazepane core, a seven-membered ring, which is substituted with a cyclobutyl group and a 3,5-dimethylisoxazole sulfonyl moiety. Its calculated topological polar surface area is 75 Ų, and it has a hydrogen bond acceptor count of 6, properties that can influence its bioavailability and interaction with biological targets . Researchers can acquire this compound for their projects, with suppliers like Life Chemicals offering quantities ranging from 1mg to 50mg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-11-14(12(2)20-15-11)21(18,19)17-8-4-7-16(9-10-17)13-5-3-6-13/h13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABQVESUNBXDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N3O4SC_{17}H_{23}N_{3}O_{4}S, with a molecular weight of 365.4 g/mol. The structure features a diazepane ring linked to a sulfonyl group and an isoxazole moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC17H23N3O4SC_{17}H_{23}N_{3}O_{4}S
Molecular Weight365.4 g/mol
CAS Number2192746-16-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the diazepane ring followed by the introduction of the sulfonyl and isoxazole groups. Specific catalysts and reaction conditions are optimized to yield high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter pathways.

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications to the diazepane and isoxazole moieties can significantly affect biological activity. For instance:

  • Cyclobutyl Substitution : The presence of the cyclobutyl group enhances lipophilicity, improving membrane permeability.
  • Dimethyl Substitution : The methyl groups on the isoxazole ring contribute to increased binding affinity for target proteins.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds or derivatives:

  • Anti-inflammatory Activity : Compounds with sulfonamide groups have been shown to inhibit cyclooxygenase enzymes (COX), leading to anti-inflammatory effects. A study on related sulfonamide derivatives demonstrated significant COX-2 inhibition in vitro .
  • Neuropharmacological Effects : Research indicates that diazepane derivatives can exhibit anxiolytic and sedative properties by modulating GABAergic transmission . Similar compounds have been evaluated for their potential in treating anxiety disorders.
  • Antiviral Activity : Some isoxazole derivatives have demonstrated antiviral properties against Hepatitis C virus (HCV) by inhibiting NS3 protease activity . This suggests potential therapeutic applications for this compound in viral infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Differences

The compound shares structural motifs with diazepine- and isoxazole-containing derivatives reported in recent literature. Below is a comparative analysis:

a. 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g)
  • Core Structure : Benzo[b][1,4]diazepine (unsaturated seven-membered ring fused to benzene).
  • Substituents : Coumarin (aromatic lactone), tetrazolyl, and phenylpyrazolone groups.
  • Key Differences :
    • The diazepine in 4g is fused to a benzene ring, increasing aromaticity and rigidity compared to the saturated 1,4-diazepane in the target compound.
    • The tetrazolyl and coumarin groups in 4g introduce polar and π-stacking capabilities, contrasting with the sulfonyl and cyclobutyl groups in the target.
b. 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4h)
  • Core Structure : Benzo[b][1,4]oxazepine (seven-membered ring with one oxygen and one nitrogen).
  • Substituents : Similar to 4g but with an oxazepine core.
  • The oxazepine’s reduced nitrogen content may decrease interactions with cationic biological targets compared to the diazepane in the target compound.

Data Table: Structural and Hypothetical Property Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* logP* H-Bond Donors/Acceptors*
Target Compound Isoxazole + 1,4-diazepane Sulfonyl, cyclobutyl ~410 ~2.1 2 donors, 6 acceptors
4g Benzo[b][1,4]diazepine Coumarin, tetrazolyl, phenyl ~720 ~3.8 4 donors, 12 acceptors
4h Benzo[b][1,4]oxazepine Coumarin, tetrazolyl, phenyl ~705 ~3.5 3 donors, 11 acceptors

*Calculated using ChemDraw and predictive models due to lack of experimental data in provided sources.

Research Findings and Implications

  • Synthetic Pathways : The target compound’s sulfonamide linkage suggests synthesis via nucleophilic substitution between a sulfonyl chloride and diazepane, analogous to methods used for 4g and 4h .
  • Biological Relevance: Isoxazole sulfonamides are frequently explored as kinase inhibitors or antimicrobial agents. Compounds like 4g and 4h, with coumarin and tetrazole groups, are often associated with anticoagulant or fluorescent probe applications, diverging from the target’s likely profile .

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